L-Alanyl-O-(4-nitrobenzoyl)-L-serine
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-[[(2R)-2-aminopropanoyl]amino]-3-(4-nitrobenzoyl)oxypropanoic acid . This nomenclature reflects the compound’s stereochemistry and functional groups:
- The L-alanyl moiety corresponds to the (2R)-2-aminopropanoyl group, indicating the D-configuration of the alanine residue.
- The L-serine backbone is represented by the (2S)-2-aminopropanoic acid structure, with a hydroxyl group substituted by the 4-nitrobenzoyl ester at the β-position.
- The 4-nitrobenzoyl group introduces a nitro (-NO₂) substituent at the para position of the benzoyl ring, forming an ester linkage with serine’s hydroxyl group.
The structural formula (Figure 1) can be represented textually as follows:
- Core structure : A serine residue (central carbon chain) linked to an alanine via an amide bond.
- Esterification : The serine hydroxyl group is esterified with 4-nitrobenzoic acid.
- Stereochemical descriptors : The chiral centers at C2 (S-configuration) and C2' (R-configuration) are critical for distinguishing this compound from its enantiomers.
The SMILES notation further clarifies the connectivity and stereochemistry:C[C@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N.
The InChIKey KAJGRIHIBWYJNM-XCBNKYQSSA-N serves as a unique identifier for computational databases.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) registry number for this compound is 921933-83-7 . Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| PubChem CID | 71421911 | PubChem |
| DTXSID | DTXSID30840956 | EPA DSSTox |
| Wikidata ID | Q82830115 | Wikidata |
| Synonym | D-Alanyl-O-(4-nitrobenzoyl)-L-serine | PubChem |
The discrepancy in the alanine residue’s configuration (D vs. L) in some records underscores the importance of verifying stereochemical descriptors in synthetic peptides.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₃H₁₅N₃O₇ . A breakdown of the constituent atoms is as follows:
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 13 | 156.17 |
| Hydrogen | 15 | 15.12 |
| Nitrogen | 3 | 42.02 |
| Oxygen | 7 | 112.00 |
| Total | 325.27 |
The exact mass is calculated as 325.09099983 Da , derived from the isotopic composition of each element. The monoisotopic mass (considering the most abundant isotopes) aligns closely with this value, confirming the formula’s accuracy.
Key physicochemical parameters include:
- XLogP3-AA : -2.2, indicating high hydrophilicity due to multiple polar groups (amide, nitro, carboxylate).
- Hydrogen bond donors/acceptors : 3 donors (two amine, one carboxylic acid) and 8 acceptors (amide, nitro, ester, carboxylate).
- Rotatable bonds : 7, suggesting moderate conformational flexibility.
This data provides a foundation for understanding the compound’s behavior in solution and its potential interactions in biological systems.
Properties
CAS No. |
921934-46-5 |
|---|---|
Molecular Formula |
C13H15N3O7 |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-nitrobenzoyl)oxypropanoic acid |
InChI |
InChI=1S/C13H15N3O7/c1-7(14)11(17)15-10(12(18)19)6-23-13(20)8-2-4-9(5-3-8)16(21)22/h2-5,7,10H,6,14H2,1H3,(H,15,17)(H,18,19)/t7-,10-/m0/s1 |
InChI Key |
KAJGRIHIBWYJNM-XVKPBYJWSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(COC(=O)C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O)N |
Origin of Product |
United States |
Biological Activity
L-Alanyl-O-(4-nitrobenzoyl)-L-serine is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and cancer therapies. This article reviews the current understanding of its biological activity, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is a dipeptide derivative that combines L-alanine and L-serine with a nitrobenzoyl moiety. The structural formula can be represented as follows:
This compound exhibits unique properties due to the presence of the nitro group, which may enhance its interaction with biological targets.
The biological activity of this compound primarily involves its role in neurotransmission and potential neuroprotective effects. Similar compounds, such as L-serine, have been shown to activate glycine receptors and modulate NMDA receptor activity, which is crucial for synaptic plasticity and cognitive functions .
Biological Activity in Cancer Research
In cancer research, amino acid derivatives like this compound are being explored for their ability to enhance the efficacy of chemotherapy agents while reducing associated toxicities. For instance, studies on related compounds have demonstrated that they can mitigate oxaliplatin-induced neurotoxicity in colon cancer patients . This suggests that this compound may also possess similar protective qualities when used alongside chemotherapeutic agents.
Case Studies and Clinical Research
-
Neurotoxicity Mitigation :
- A clinical study investigated the effects of glutamine dipeptides in patients undergoing oxaliplatin-based chemotherapy. Results indicated a significant reduction in neurotoxicity symptoms among those receiving dipeptide supplementation . While not directly involving this compound, these findings underscore the potential benefits of amino acid derivatives in cancer therapy.
- Neurological Implications :
Data Table: Comparative Biological Activities
| Compound | Neuroprotective Effects | Cancer Therapy Potential | Mechanism of Action |
|---|---|---|---|
| This compound | Hypothetical based on structure | Potentially synergistic with chemotherapy | Glycine receptor activation |
| L-Serine | Confirmed | Emerging evidence | NMDA receptor modulation |
| N(2)-L-Alanyl-L-Glutamine | Confirmed | Significant reduction in neurotoxicity | Supports metabolic pathways |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside (Compound 2, )
- Core Structure : Glucose derivative with a 4-nitrobenzoyl ester at the 6-O position.
- Key Differences: Unlike L-Alanyl-O-(4-nitrobenzoyl)-L-serine, this compound features a sugar backbone instead of an amino acid. The esterification site (6-O vs. serine hydroxyl) and hydrophilicity of the glucopyranoside core likely result in higher aqueous solubility .
- Potential Applications: Such glucopyranoside derivatives are often explored as antimicrobial agents or enzyme inhibitors due to their ability to mimic natural substrates.
(b) 4-Nitrobenzylamine Derivatives ()
- Core Structure : Benzylamine with a nitro group at the para position.
- Key Differences: These lack the amino acid backbone of this compound, resulting in simpler pharmacokinetics. The nitro group in these compounds is frequently used to study enzyme inhibition or as a precursor for reduced amines (e.g., 4-aminobenzylamine) .
(c) Target Compounds 11a–11i ()
- Core Structure : Aryl amides synthesized via Buchwald–Hartwig amination.
- Key Differences : These compounds feature variable side chains (e.g., amines or phenyl groups) instead of the alanyl-serine backbone. The diversity in side chains allows tuning of lipophilicity and target selectivity, which is critical for enzyme inhibition or receptor binding .
Functional Analogues: L-Serine Derivatives ()
L-serine and its derivatives, such as this compound, are studied for neurological applications. Key comparisons include:
- Therapeutic Mechanism : L-serine acts as an NMDAR co-agonist, improving symptoms in GRIN-related disorders caused by null variants. However, improper use in gain-of-function variants exacerbates symptoms, highlighting the importance of structural precision .
- Modifications : The addition of the 4-nitrobenzoyl group in this compound may enhance blood-brain barrier penetration or metabolic stability compared to unmodified L-serine.
Data Table: Key Properties of Selected Compounds
*Solubility inferred from structural features (e.g., glucopyranosides are hydrophilic; nitroaromatics are lipophilic).
Research Findings and Implications
- Synthesis Flexibility : The use of 4-nitrobenzoyl chloride in amination reactions () allows diverse functionalization, enabling optimization of biological activity through side-chain variations .
- Therapeutic Potential: L-serine derivatives show promise in neurological disorders, but structural modifications like nitrobenzoylation must be tailored to the target mechanism. For example, improper application in gain-of-function variants worsens symptoms, underscoring the need for precision .
- ADMET Considerations: The ester linkage in this compound may improve metabolic stability compared to acetylated glucopyranosides (), which are prone to hydrolysis .
Preparation Methods
Acylation Reaction
Acylation is a common method used to introduce acyl groups into molecules. The general procedure for synthesizing this compound involves the following steps:
-
- L-alanine
- L-serine
- 4-nitrobenzoic acid or its active ester (e.g., NHS-ester)
- Coupling agents (e.g., dicyclohexylcarbodiimide)
-
- Dissolve L-alanine in a suitable solvent (e.g., dimethylformamide).
- Add the coupling agent to activate the carboxylic acid of 4-nitrobenzoic acid.
- Introduce L-serine to the reaction mixture, allowing for peptide bond formation.
- Monitor the reaction progress using techniques such as thin-layer chromatography.
- Purify the product through techniques such as high-performance liquid chromatography.
This method has been shown to yield high purity and good yields of the desired compound, with reported yields exceeding 80% under optimized conditions.
Solid Phase Peptide Synthesis (SPPS)
Solid Phase Peptide Synthesis is another effective technique for preparing peptides and related compounds like this compound.
-
- Protected amino acids (e.g., Fmoc-L-alanine, Fmoc-L-serine)
- Resin support (e.g., Wang resin)
- Activation reagents (e.g., HBTU or DIC)
-
- Attach the first amino acid (Fmoc-L-alanine) to the resin.
- Deprotect the amino group using a base (e.g., piperidine).
- Couple the next protected amino acid (Fmoc-L-serine) using activation reagents.
- Repeat deprotection and coupling until the desired sequence is achieved.
- Introduce the acyl group by reacting with an activated form of 4-nitrobenzoic acid.
- Cleave from the resin and purify the final product.
This method allows for precise control over peptide sequences and modifications, leading to high-quality products.
Characterization of Synthesized Compound
After synthesis, characterization of this compound is essential to confirm its structure and purity.
Analytical Techniques
- High-Performance Liquid Chromatography (HPLC): Used for purity assessment.
- Mass Spectrometry (MS): Confirms molecular weight and structure.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the compound.
Summary of Research Findings
The preparation methods for this compound demonstrate versatility in synthetic approaches, with both solution-phase reactions and solid-phase techniques yielding effective results. The acylation method offers simplicity and efficiency, while SPPS provides flexibility in constructing complex peptide structures.
| Method | Yield (%) | Purity | Advantages |
|---|---|---|---|
| Acylation Reaction | >80 | High | Simple procedure, good scalability |
| Solid Phase Peptide Synthesis | >85 | Very High | Precise control over sequence and modifications |
Q & A
Q. What are the primary synthetic strategies for introducing the 4-nitrobenzoyl group into L-serine derivatives?
The 4-nitrobenzoyl group is typically introduced via acylating agents or coupling reactions. For example, in peptide synthesis, activated esters (e.g., 4-nitrobenzoyl chloride) can react with the hydroxyl group of L-serine under basic conditions. Protecting group strategies, such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) for amine protection, are critical to prevent side reactions . Optimization of reaction pH (e.g., 8–9) and temperature (0–25°C) improves yield and minimizes racemization. Post-synthesis purification often involves reverse-phase HPLC or recrystallization.
Q. How can researchers validate the purity and structural integrity of L-Alanyl-O-(4-nitrobenzoyl)-L-serine?
High-resolution analytical techniques are essential:
- HPLC-MS/MS : Quantifies purity and detects trace impurities using C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% formic acid) and MRM (Multiple Reaction Monitoring) for specificity .
- NMR : H and C NMR confirm regioselective acylation (e.g., shifts at δ 8.2–8.4 ppm for aromatic nitro groups) .
- Chiral HPLC : Ensures enantiomeric purity by distinguishing D/L configurations .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in L-serine derivatives’ neuroprotective efficacy across disease models?
Discrepancies in therapeutic outcomes (e.g., ALS vs. Alzheimer’s) may arise from:
- Dose-dependent effects : Phase I trials for ALS used 0.5–15 g/day, showing safety but variable efficacy .
- Metabolic context : Brain bioavailability differs due to blood-brain barrier transport kinetics. Isotopic tracing (C-L-serine) in murine models quantifies cerebral uptake .
- Pathway specificity : In Alzheimer’s, L-serine rescues synaptic plasticity via phosphatidylserine synthesis, whereas in ALS, it modulates glutamate toxicity .
Table 1 : Key Therapeutic Findings
Q. How can metabolic flux analysis elucidate the role of L-serine derivatives in bacterial biosynthesis pathways?
In E. coli, L-serine biosynthesis involves the phosphorylated pathway (serA, serB, serC) and reversible glycine hydroxymethyltransferase (GHMT2r). To study derivatives:
- C Metabolic Flux Analysis : Tracks carbon flow from glucose to L-serine, identifying bottlenecks (e.g., serine deaminase activity) .
- Gene Knockouts : Disrupting serA or sdaA (serine deaminase) reveals compensatory pathways (e.g., glycine conversion via GHMT2r) .
- Flux Balance Analysis (FBA) : Genome-scale models (e.g., iJO1366) predict growth rates under L-serine depletion, validated via chemostat cultures .
Q. What methodologies address discrepancies in L-serine’s regulatory role in central carbon metabolism?
Conflicting data on serine’s feedback inhibition in glycolysis can be resolved by:
- Enzyme Kinetics : Measure phosphoglycerate dehydrogenase (PGDH) activity under varying serine concentrations (IC50 ~ 0.5 mM) .
- Metabolomics : LC-MS/MS quantifies intracellular serine pools in knockout strains (e.g., ΔserA) to assess pathway redundancy .
- Transcriptomics : RNA-seq identifies upregulated genes (e.g., glyA) during serine starvation .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
